molecular formula C13H7Cl3FNO2 B3041991 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-67-0

2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No. B3041991
CAS RN: 453557-67-0
M. Wt: 334.6 g/mol
InChI Key: DSGDPASOJJFYRF-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the molecular formula C13H7Cl3FNO2 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.56 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results. For a complete analysis, these properties would typically be determined experimentally or predicted using computational chemistry methods.

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound has been used in synthesizing various heterocyclic compounds, demonstrating its utility in organic chemistry and materials science. For instance, it has been employed in the synthesis of compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, demonstrating its versatility in creating complex molecular structures (Kalantari et al., 2006).
  • Pharmacological Studies :

    • Although specific studies on the pharmacological applications of this exact compound are limited, related compounds have been explored for their potential biological and pharmacological properties. For example, compounds synthesized using similar processes have been investigated for cytotoxicity and interactions with proteins like human serum albumin, hinting at potential medical applications (Govindhan et al., 2017).
  • Material Science Applications :

    • In the realm of material science, compounds synthesized using 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone have been examined for their structural and optical properties. This indicates its potential use in developing materials with specific optical characteristics, which could be relevant in fields like optoelectronics or sensor technology.
  • Chemical Process Development :

    • The compound and its derivatives have also been a focus in the development of efficient chemical synthesis processes. For example, studies have explored the diastereocontrol in reactions involving similar compounds, highlighting the importance of this compound in developing new synthetic methodologies (Butters et al., 2001).

properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO2/c14-13(15,16)12(20)10-5-8(6-18-10)11(19)7-1-3-9(17)4-2-7/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDPASOJJFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177651
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

CAS RN

453557-67-0
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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